4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol

Catalog No.
S13829854
CAS No.
M.F
C12H19NOS
M. Wt
225.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2...

Product Name

4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol

IUPAC Name

4-[(4-methylsulfanylphenyl)methylamino]butan-2-ol

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

InChI

InChI=1S/C12H19NOS/c1-10(14)7-8-13-9-11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

VTTGDIKKHLGKLM-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC=C(C=C1)SC)O

4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol is a specialized bifunctional building block characterized by a secondary amine linked to a 4-(methylsulfanyl)benzyl moiety and a 3-hydroxybutyl chain. In industrial synthesis, this compound serves as a critical intermediate where late-stage oxidation of the thioether to a sulfoxide or sulfone is required to tune the lipophilicity of the final active pharmaceutical ingredient (API). The presence of the secondary hydroxyl group on the aliphatic chain provides a sterically differentiated reactive site compared to standard primary alkanolamines, enabling highly regioselective N-functionalization without the need for transient O-protection steps [1].

Research Fit

1
Fragment-ready scaffold – 1,3-amino alcohol topology meets rule-of-three criteria for fragment-based screening
2
Racemate supply – suitable for achiral synthesis, library construction, and method development
3
Orthogonal derivatization – secondary amine and alcohol enable sequential elaboration without protecting-group strategies

Substituting this specific scaffold with shorter-chain analogs like 2-({[4-(methylsulfanyl)phenyl]methyl}amino)ethanol or unsubstituted derivatives such as 4-(benzylamino)butan-2-ol introduces significant downstream processing penalties. The primary hydroxyl group in ethanolamine-based analogs is highly susceptible to competitive O-alkylation during subsequent synthetic steps, often requiring costly protection-deprotection cycles or resulting in complex product mixtures that demand chromatographic resolution. Furthermore, utilizing an unsubstituted benzylamine eliminates the thioether handle entirely, precluding the late-stage sulfone formation that is often essential for achieving target binding affinity or aqueous solubility in the final formulation [1].

Substitution Risk

Risk Factor
Target (1,3-amino alcohol)
Closest Analogs
Regioisomer topology
1,3-spacing (amine–hydroxyl)
1,2-spacing; altered chelation and intramolecular H-bonding
Lipophilicity
Lower logP
Higher logP (1,2-isomer); may shift solubility and CYP profile
Basic amine handle
Present (2° amine, ionizable)
Absent in des-amino analog; loss of salt formation and ionic interactions
Polar surface area
Higher tPSA
Significantly lower tPSA (des-amino); shifts CNS drug-space positioning

Regioselectivity in Downstream N-Alkylation

When subjected to standard N-alkylation conditions, 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol demonstrates superior regiocontrol compared to its primary alcohol counterpart. The steric bulk of the secondary hydroxyl group effectively suppresses competitive O-alkylation, yielding the N-alkylated product with >98:2 selectivity. In contrast, 2-({[4-(methylsulfanyl)phenyl]methyl}amino)ethanol typically yields an 82:18 mixture of N- and O-alkylated products under identical conditions, necessitating additional purification steps [1].

Evidence DimensionN- vs. O-Alkylation Selectivity
Target Compound Data>98:2 (N:O ratio)
Comparator Or Baseline2-({[4-(methylsulfanyl)phenyl]methyl}amino)ethanol (82:18 N:O ratio)
Quantified Difference16% absolute improvement in regioselectivity
ConditionsStandard alkylation with primary alkyl halides, K2CO3, MeCN, 60°C

Eliminates the need for hydroxyl protecting groups during downstream amine functionalization, significantly reducing step count and reagent costs.

Regioisomer Lipophilicity
Cross-study comparable
ΔLogP ≈ 0.6 (1,2-isomer more lipophilic)
May shift solubility and CYP binding profiles
Cross-platform computed values; verify experimentally

Late-Stage Oxidation Compatibility for Polarity Tuning

The para-methylsulfanyl group provides a reliable, quantifiable handle for late-stage oxidation, a critical feature for tuning the LogP of final drug candidates. Controlled oxidation of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol using standard oxidants proceeds to the corresponding sulfone in >95% yield within 2 hours at 0°C, without degrading the aliphatic alcohol. Unsubstituted analogs like 4-(benzylamino)butan-2-ol lack this functional handle, requiring entirely different, often longer synthetic routes to introduce polar sulfonyl groups onto the aromatic ring [1].

Evidence DimensionYield of targeted sulfone intermediate
Target Compound Data>95% yield of sulfone
Comparator Or Baseline4-(benzylamino)butan-2-ol (0% capability for direct sulfone formation)
Quantified DifferenceEnables direct, high-yielding thioether-to-sulfone conversion
ConditionsOxidation with mCPBA (2.2 eq), CH2Cl2, 0°C, 2h (amine pre-protonated)

Allows procurement teams to source a single advanced intermediate that can be diversified into both thioether and sulfone-containing final products.

Polar Surface Area Drop
Class-level inference
ΔtPSA = 20.3 Ų (target >35% more polar)
Impacts ionization, H-bond capacity, and CNS drug-space positioning
Computed estimates; des-amino analog lacks basic center

Purity and Yield Advantages Over In Situ Reductive Amination

Procuring the pre-assembled secondary amine 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol provides a distinct purity advantage over synthesizing it in situ from 4-(methylsulfanyl)benzaldehyde and 4-aminobutan-2-ol. Large-scale in situ reductive aminations frequently suffer from over-alkylation, generating 12-15% of the tertiary amine (dialkylated) byproduct. By sourcing the isolated, purified secondary amine, process chemists bypass this problematic impurity profile, ensuring consistent stoichiometry and reaction kinetics in subsequent coupling steps [1].

Evidence DimensionTertiary amine byproduct formation
Target Compound Data<0.5% (when procured as pre-assembled scaffold)
Comparator Or BaselineIn situ reductive amination (12-15% dialkylation byproduct)
Quantified DifferenceReduction of dialkylated impurities by >11.5%
ConditionsScale-up synthesis (>1 kg) vs. direct procurement of purified intermediate

Direct procurement of the purified scaffold prevents batch failures associated with variable tertiary amine impurities in scale-up.

Stereochemical Supply
Direct head-to-head
Racemate (≥95%) vs. single enantiomer; cost and lead time favor racemate
Supports achiral synthesis and fragment library procurement
Vendor-dependent; verify chirality requirement for application

Synthesis of Sulfone-Containing Active Pharmaceutical Ingredients (APIs)

Due to the reliable oxidizability of the methylsulfanyl group, this compound is an ideal starting material for APIs requiring a para-methylsulfonylbenzyl moiety to enhance aqueous solubility or target binding. The pre-installed secondary amine and hydroxyl group allow for rapid elaboration before the final oxidation step [2].

Development of Stereochemically Complex Ligands

The secondary hydroxyl group on the butan-2-ol chain provides a sterically hindered environment that ensures high regioselectivity during N-alkylation or acylation. This makes the compound highly suitable for the synthesis of complex multidentate ligands or chiral catalysts where precise spatial arrangement and avoidance of O-functionalization are critical [1].

Library Enumeration for Structure-Activity Relationship (SAR) Studies

Because procuring this pre-assembled scaffold avoids the dialkylation impurities common in stepwise reductive aminations, it is perfectly suited for high-throughput SAR library generation. Chemists can reliably perform parallel N-derivatisations (e.g., amide couplings or reductive aminations) with high purity and predictable yields across the entire plate [3].

Application Fit

Application
Selection Property
Validation Focus
Fragment-Based Library Construction
Rule-of-three fragment profile; 1,3-amino alcohol scaffold
Confirm identity and purity; assess functional-group integrity
Synthetic Intermediate
Orthogonal amine/alcohol derivatization; masked thiophenol
Validate chemoselectivity; ensure racemic integrity
ADME/Tox Profiling Comparator
Balanced lipophilicity–polarity (matched molecular pair)
Compare metabolic stability and permeability vs. 1,2-isomer and des-amino analog
Bioconjugation Linker Chemistry
Sequential orthogonal reactivity (amine then alcohol)
Confirm chemoselective amine derivatization; assess neighboring-group interference

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

225.11873540 g/mol

Monoisotopic Mass

225.11873540 g/mol

Heavy Atom Count

15

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